![molecular formula C6H8ClNOS B019376 3-Ethoxy-5-chloromethylisothiazole CAS No. 170953-78-3](/img/structure/B19376.png)
3-Ethoxy-5-chloromethylisothiazole
Overview
Description
3-Ethoxy-5-chloromethylisothiazole is a chemical compound with the molecular formula C6H8ClNOS and a molecular weight of 177.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-5-chloromethylisothiazole consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
3-Ethoxy-5-chloromethylisothiazole appears as an oil and is soluble in chloroform, dichloromethane, ether, and ethyl acetate . It should be stored at 4° C .Scientific Research Applications
Proteomics Research
“3-Ethoxy-5-chloromethylisothiazole” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins with modifications, and understand the protein machinery of the cell .
Medicinal Chemistry
This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Medicinal chemistry involves the design and synthesis of therapeutic agents. The compound could be used in the development of new drugs or therapies.
Synthesis of Benzamide-Based 5-Aminopyrazoles
“3-Ethoxy-5-chloromethylisothiazole” has been used in the synthesis of benzamide-based 5-aminopyrazoles . These compounds have shown remarkable antiavian influenza virus activity . This suggests potential applications in the development of antiviral drugs .
Synthesis of Pyrazolo[1,5-a]pyrimidines
The compound has been used in the synthesis of pyrazolo[1,5-a]pyrimidines . These compounds have shown valuable pharmaceutical uses including various antiviral, antimicrobial, and antitumor activities .
Synthesis of Pyrazolo[5,1-c][1,2,4]triazines
“3-Ethoxy-5-chloromethylisothiazole” has also been used in the synthesis of pyrazolo[5,1-c][1,2,4]triazines . These compounds are analogs of purines and thioguanines, which are widely used antimetabolic agents .
Synthesis of 3-Ethoxy-5-Phenyl-1H-1,2,4-Triazole
The compound has been used in the synthesis of 3-ethoxy-5-phenyl-1H-1,2,4-triazole . This compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
5-(chloromethyl)-3-ethoxy-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-2-9-6-3-5(4-7)10-8-6/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELAVYQLWGPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NSC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433724 | |
Record name | 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-chloromethylisothiazole | |
CAS RN |
170953-78-3 | |
Record name | 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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